3,4-Dichloro-5-(trifluoromethoxy)benzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

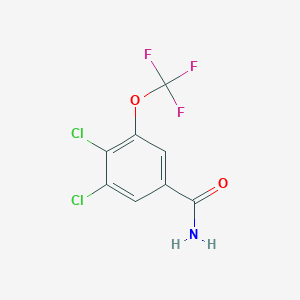

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzamides, with the base structure being benzamide modified by three distinct substituents. The official International Union of Pure and Applied Chemistry name is this compound, which precisely describes the substitution pattern on the benzene ring. The numerical designation indicates that chlorine atoms occupy positions 3 and 4 relative to the carboxamide group at position 1, while the trifluoromethoxy group is located at position 5.

The structural representation of this compound can be expressed through multiple chemical notation systems. The simplified molecular-input line-entry system notation is NC(=O)c1cc(Cl)c(Cl)c(OC(F)(F)F)c1, which provides a linear representation of the molecular structure. The International Chemical Identifier string is InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H2,14,15), offering a standardized method for representing the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key is BVTSQYKXJHRSCS-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical information systems.

The three-dimensional structure reveals important spatial relationships between the substituents. The trifluoromethoxy group introduces significant steric bulk and electronic effects due to the highly electronegative fluorine atoms and the oxygen linker. This spatial arrangement influences the compound's physical properties and potential biological activity patterns compared to analogous compounds lacking the oxygen bridge.

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number for this compound is 1706435-10-0, which serves as the definitive identifier for this specific compound in chemical databases and regulatory systems. This registry number distinguishes it from structurally similar compounds, particularly 3,4-dichloro-5-(trifluoromethyl)benzamide, which carries a different Chemical Abstracts Service number of 1706446-52-7.

The molecular formula C8H4Cl2F3NO2 reflects the precise atomic composition of the compound. Validation of this formula confirms the presence of eight carbon atoms forming the benzene ring and carboxamide group, four hydrogen atoms distributed between the aromatic ring and the amide functionality, two chlorine atoms as substituents, three fluorine atoms within the trifluoromethoxy group, one nitrogen atom in the amide group, and two oxygen atoms contributing to both the carbonyl and ether functionalities.

The molecular weight calculations based on this formula yield 274.02 grams per mole, as consistently reported across multiple chemical suppliers and databases. This molecular weight represents a significant increase compared to the parent 3,4-dichlorobenzamide, which has a molecular weight of 190.02 grams per mole. The additional mass primarily derives from the trifluoromethoxy substituent, which contributes approximately 84 atomic mass units to the overall molecular weight.

Comparative Analysis with Related Benzamide Derivatives

The structural comparison between this compound and related benzamide derivatives reveals important distinctions that affect both chemical properties and potential applications. The most closely related compound is 3,4-dichloro-5-(trifluoromethyl)benzamide, which differs only in the absence of the oxygen atom linking the trifluoromethyl group to the benzene ring. This seemingly minor structural difference results in significant changes in molecular weight, polarity, and electronic properties.

The parent compound 3,4-dichlorobenzamide serves as a fundamental reference point for understanding the effects of trifluoromethoxy substitution. With a molecular formula of C7H5Cl2NO and molecular weight of 190.02 grams per mole, this simpler structure lacks the fluorinated substituent entirely. The addition of the trifluoromethoxy group increases the molecular complexity and introduces unique electronic characteristics that distinguish it from the dichlorobenzamide framework.

Another relevant comparison involves 3,4-difluoro-5-(trifluoromethyl)benzamide, which maintains the trifluoromethyl substitution pattern but replaces the chlorine atoms with fluorine atoms. This compound, with molecular formula C8H4F5NO and molecular weight 225.11 grams per mole, demonstrates how halogen substitution affects molecular properties while maintaining similar substitution patterns on the benzene ring.

The electronic properties of these compounds vary significantly based on their substituent patterns. The trifluoromethoxy group in the target compound acts as a strong electron-withdrawing group while simultaneously providing steric bulk that can influence molecular interactions. The oxygen bridge in the trifluoromethoxy substituent introduces additional flexibility compared to the direct carbon-carbon bond found in trifluoromethyl-substituted analogs.

The substitution pattern analysis reveals that position 5 on the benzene ring accommodates both trifluoromethyl and trifluoromethoxy groups effectively, suggesting that this position provides adequate steric space for bulky fluorinated substituents. The presence of chlorine atoms at positions 3 and 4 creates an electron-deficient aromatic system that can influence the reactivity and stability of these compounds under various chemical conditions.

Research findings indicate that the trifluoromethoxy group exhibits distinct electronic properties compared to trifluoromethyl groups, particularly in terms of its inductive and mesomeric effects on the benzene ring system. The oxygen atom in the trifluoromethoxy group can participate in mesomeric interactions with the aromatic system, potentially affecting the electron density distribution across the molecule. This electronic modulation can influence the compound's behavior in biological systems and its utility as a synthetic intermediate in pharmaceutical development.

The comparative analysis demonstrates that this compound occupies a unique position within the benzamide derivative family, combining the electron-withdrawing effects of chlorine substitution with the distinctive properties of the trifluoromethoxy functional group. This combination of structural features makes it a valuable compound for specialized applications in medicinal chemistry and materials science research.

Properties

IUPAC Name |

3,4-dichloro-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTSQYKXJHRSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with a chlorinated aromatic precursor, typically 2,3-dichlorotrifluorotoluene or similar chlorinated trifluoromethyl derivatives, which serve as the foundational scaffold. The key is to introduce the trifluoromethoxy group and chlorines at precise positions on the benzene ring.

Fluorination and substitution:

Using a fluorinating reagent such as potassium fluoride (KF) in a polar aprotic solvent (e.g., N,N-dimethylacetamide or dimethyl sulfoxide), 2,3-dichlorotrifluorotoluene is reacted with a fluorination catalyst (e.g., triphenylphosphine bromide) at elevated temperatures (60–260°C). This step yields 2-fluoro-3-chlorotrifluoromethane as an intermediate.Selective chlorination and substitution:

The fluorinated intermediate undergoes further chlorination or substitution to position chlorines at the 3 and 4 positions, and introduces the trifluoromethoxy group (–OCF₃) via nucleophilic substitution or electrophilic aromatic substitution, depending on the specific route.

Conversion of Intermediates to Benzonitrile Derivatives

Nitrile formation:

The chlorinated intermediates are subjected to cyanide substitution reactions, typically with sodium cyanide (NaCN), in polar solvents like dimethylacetamide or DMSO, at temperatures around 90°C. This yields 2-chloro-6-trifluoromethylbenzonitrile .Hydrolysis to Benzamide:

The nitrile group is hydrolyzed to the corresponding benzamide by treatment with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures (~100°C). This process produces 3,4-dichloro-5-(trifluoromethoxy)benzamide after purification.

Key Reaction Parameters and Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Fluorination | Potassium fluoride, triphenylphosphine bromide | N,N-Dimethylacetamide | 60-260°C | 0.5-4 hours | >93% | Controlled to prevent over-fluorination |

| Cyanide substitution | Sodium cyanide | DMSO or dimethylacetamide | 90°C | 2-4 hours | ~87-88% | Excess cyanide used for complete substitution |

| Hydrolysis | NaOH or KOH | Water | 100°C | 2-4 hours | ~89-90% | Ensures complete nitrile conversion |

| Amide formation | Hydrolyzed nitrile | Water or alcohols | 100°C | 2 hours | High purity (>97%) | Final purification via crystallization |

Research Findings and Data Summary

Research patents demonstrate that the synthesis route is efficient, environmentally friendly, and suitable for industrial scale-up. Notably:

Yield Efficiency:

The overall yield from raw materials to benzamide exceeds 67%, with high purity (>97%).Environmental Considerations:

The process avoids highly toxic reagents such as chlorinated hydrocarbons or explosive reagents, favoring safer alternatives like sodium cyanide in controlled conditions.Raw Material Cost and Availability:

Starting materials such as dichlorotrifluorotoluene are commercially available and inexpensive, facilitating large-scale production.

Additional Considerations

Purification:

Post-reaction purification typically involves recrystallization or chromatography to achieve high purity.Reaction Optimization:

Temperature control and reagent stoichiometry are critical to maximize yield and minimize by-products.Industrial Relevance: The described method's simplicity, high yield, and environmental safety make it suitable for industrial manufacturing of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethoxy)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCHF₂):

The trifluoromethoxy group in This compound enhances metabolic stability compared to difluoromethoxy analogues like roflumilast. However, difluoromethoxy groups are synthetically more accessible, contributing to roflumilast’s clinical success . - Halogenation Patterns:

Dichloro substitutions at positions 3 and 4 (as in the target compound) are associated with increased lipophilicity and target binding affinity. However, over-halogenation (e.g., N-(2,4-dichloro-5-isopropoxyphenyl)-3,4-dichlorobenzamide ) may limit solubility and increase environmental persistence .

Biological Activity

Overview

3,4-Dichloro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H4Cl2F3NO2. This compound features dichloro and trifluoromethoxy groups attached to a benzamide core, which significantly influences its biological activity. Research indicates that this compound may have potential applications in various fields, including pharmaceuticals and agrochemicals, due to its antimicrobial and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C8H4Cl2F3NO2

- Molecular Weight : 253.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity, improving its ability to penetrate biological membranes. This property may increase its binding affinity to target proteins and enzymes, thereby modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi, suggesting potential use as a biological control agent in agriculture .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 μg/mL | |

| Escherichia coli | 10 μg/mL | |

| Fungal pathogens | Variable (specific strains needed) |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by disrupting cellular processes associated with tumor growth .

Case Study: Anticancer Activity

A study focusing on the compound's effect on glioblastoma cells showed promising results, indicating that it could induce apoptosis (programmed cell death) in these cells through specific signaling pathways .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is significant in enhancing the biological activity of this compound compared to similar compounds lacking this functional group. SAR studies reveal that modifications to the benzamide structure can lead to variations in potency and selectivity against different biological targets .

Comparison with Similar Compounds

Table 2: Comparison of Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3,4-Dichloro-5-methoxybenzamide | Methoxy group | Moderate antimicrobial activity |

| 3,4-Dichloro-5-(trifluoromethyl)benzamide | Trifluoromethyl group | Lower potency than trifluoromethoxy |

| 3,4-Dichloro-5-(difluoromethoxy)benzamide | Difluoromethoxy group | Variable activity |

Q & A

Basic Research Questions

Q. How can the synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzamide be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., dichloromethane for solubility), temperature (reflux vs. room temperature), and stoichiometry of reagents (e.g., acyl chlorides and amines). Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol can enhance purity. Hazard assessments for intermediates (e.g., mutagenicity of anomeric amides) should precede scale-up .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated for dichlorobenzamide derivatives . Complement with NMR (¹H/¹³C) to verify substituent positions and FT-IR to confirm amide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Thermal analysis (DSC) can detect decomposition events, as observed in related amides .

Q. What safety protocols are recommended for handling this compound given its decomposition risks?

- Methodological Answer : Conduct a hazard analysis per ACS guidelines, focusing on mutagenicity (Ames II testing) and thermal instability. Use fume hoods, PPE (nitrile gloves, lab coats), and inert-atmosphere storage. Monitor decomposition via DSC and avoid heating above 100°C. Emergency protocols should include neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action against bacterial targets?

- Methodological Answer : Employ AutoDock Vina for docking studies to predict binding affinities with bacterial enzymes like acps-pptase. Use the following workflow:

- Prepare the protein structure (PDB ID) and ligand (3D optimization with Open Babel).

- Define grid boxes around active sites (e.g., 20 ų).

- Validate docking poses via molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability .

- Cross-validate results with enzymatic assays (e.g., IC₅₀ determination) .

Q. How can researchers resolve contradictions in toxicity data (e.g., mutagenicity vs. safety thresholds)?

- Methodological Answer : Perform comparative Ames tests under standardized conditions (OECD 471) using TA98 and TA100 strains. Compare dose-response curves to benchmarks (e.g., benzyl chloride). Use structure-activity relationship (SAR) models to assess if trifluoromethoxy groups reduce mutagenicity vs. chloro-substituted analogs. Publish full datasets with raw counts for meta-analysis .

Q. What strategies are effective for designing derivatives with enhanced antibacterial activity?

- Methodological Answer :

- Scaffold modification : Replace the trifluoromethoxy group with bioisosteres (e.g., pentafluorosulfanyl) to improve lipophilicity.

- Side-chain diversification : React the amide with substituted benzaldehydes under acid catalysis (e.g., glacial acetic acid) to generate Schiff base derivatives, followed by characterization .

- SAR analysis : Test derivatives against Gram-negative/-positive panels to correlate substituent effects (e.g., Cl vs. CF₃) with MIC values .

Q. How can polymorphism impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Screen for polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . Compare dissolution rates (USP apparatus) and bioavailability (Caco-2 permeability assays) between forms. Stabilize the desired polymorph using solvent-mediated crystallization (e.g., ethanol/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.